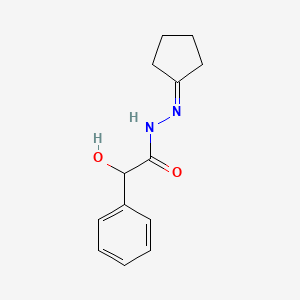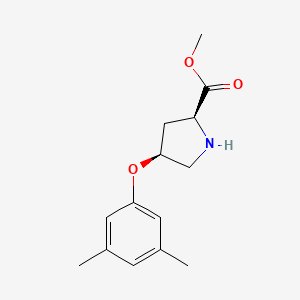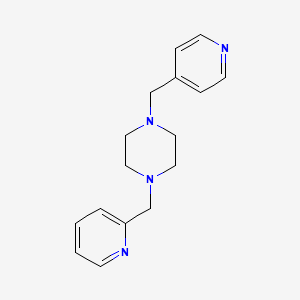![molecular formula C32H20Cl4N2O2 B12474612 3,3'-[benzene-1,3-diylbis(oxy)]bis{N-[(E)-(2,4-dichlorophenyl)methylidene]aniline}](/img/structure/B12474612.png)
3,3'-[benzene-1,3-diylbis(oxy)]bis{N-[(E)-(2,4-dichlorophenyl)methylidene]aniline}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,4-dichlorophenyl)-N-[3-(3-{3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]phenoxy}phenoxy)phenyl]methanimine is a complex organic compound characterized by its multiple aromatic rings and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-dichlorophenyl)-N-[3-(3-{3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]phenoxy}phenoxy)phenyl]methanimine typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Dichlorophenyl Intermediate: This involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine under acidic or basic conditions to form the imine intermediate.
Coupling Reactions: The imine intermediate is then subjected to coupling reactions with phenoxy derivatives to form the final compound. These reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres to prevent oxidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-dichlorophenyl)-N-[3-(3-{3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]phenoxy}phenoxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Solvents: Toluene, dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2,4-dichlorophenyl)-N-[3-(3-{3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]phenoxy}phenoxy)phenyl]methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
In medicine, (E)-1-(2,4-dichlorophenyl)-N-[3-(3-{3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]phenoxy}phenoxy)phenyl]methanimine is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-dichlorophenyl)-N-[3-(3-{3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]phenoxy}phenoxy)phenyl]methanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetic acid: Similar in containing the dichlorophenyl group but differs in its overall structure and applications.
2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Shares the dichlorophenyl group but has a different core structure and is studied for different applications.
Uniqueness
(E)-1-(2,4-dichlorophenyl)-N-[3-(3-{3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]phenoxy}phenoxy)phenyl]methanimine is unique due to its complex structure, which allows for diverse chemical reactions and potential applications across various fields. Its multiple aromatic rings and dichlorophenyl groups provide a versatile platform for further chemical modifications and functional studies.
Properties
Molecular Formula |
C32H20Cl4N2O2 |
|---|---|
Molecular Weight |
606.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[3-[3-[3-[(2,4-dichlorophenyl)methylideneamino]phenoxy]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C32H20Cl4N2O2/c33-23-12-10-21(31(35)14-23)19-37-25-4-1-6-27(16-25)39-29-8-3-9-30(18-29)40-28-7-2-5-26(17-28)38-20-22-11-13-24(34)15-32(22)36/h1-20H |
InChI Key |
HVFWQTCSALPNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl)N=CC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[1-(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12474537.png)



![2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone](/img/structure/B12474565.png)
![1-(2-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12474567.png)
![2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12474580.png)

![2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B12474589.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12474601.png)
![3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate (non-preferred name)](/img/structure/B12474602.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B12474603.png)
